molecular formula C20H21Cl2NO4S B12583406 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- CAS No. 644980-58-5

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-

Cat. No.: B12583406
CAS No.: 644980-58-5
M. Wt: 442.4 g/mol
InChI Key: PWZMFUUTDQUMDI-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science. The compound Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- features a cyclohexyl group substituted with a 3,5-dichlorobenzoyl moiety and a methoxy-functionalized benzenesulfonamide. This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity. The dichlorobenzoyl group enhances steric bulk and may contribute to binding affinity in biological systems, while the methoxy group could modulate pharmacokinetic properties such as metabolic stability .

Properties

CAS No.

644980-58-5

Molecular Formula

C20H21Cl2NO4S

Molecular Weight

442.4 g/mol

IUPAC Name

N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C20H21Cl2NO4S/c1-27-17-6-5-7-18(13-17)28(25,26)23-20(8-3-2-4-9-20)19(24)14-10-15(21)12-16(22)11-14/h5-7,10-13,23H,2-4,8-9H2,1H3

InChI Key

PWZMFUUTDQUMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine to form the intermediate N-(3,5-dichlorobenzoyl)cyclohexylamine. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research published in 2024 demonstrated that derivatives of benzenesulfonamide could inhibit tumor growth in multicellular spheroids, suggesting a pathway for developing new cancer therapies .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival. The compound's structure allows it to interact effectively with these targets, leading to apoptosis in malignant cells.

Case Study: Compound Efficacy
In a controlled study, a series of benzenesulfonamide derivatives were synthesized and tested against various cancer cell lines. The results indicated that the N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- derivative exhibited superior efficacy compared to other tested compounds, with an IC50 value of 15 µM against breast cancer cells .

Agricultural Chemistry

Pesticide Development
Benzenesulfonamide derivatives are also being explored as intermediates in the synthesis of novel pesticides. The 3,5-dichlorobenzoyl chloride component plays a critical role in forming active pesticide ingredients through reactions with various arylamines .

Table: Pesticide Synthesis Pathways

Reaction TypeReactantsProductYield (%)
N-acylation3,5-Dichlorobenzoyl chloride + ArylamineDichlorobenzamide derivatives85
HydrolysisDichlorobenzamide + WaterAmino acid derivatives90
CyclizationArylamine + Carbonyl CompoundTetrahydroisoquinoline derivatives76

Material Science

Polymer Additives
The compound is being investigated as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its sulfonamide group contributes to improved interaction with polymer matrices, resulting in materials with better performance characteristics.

Case Study: Polymer Blends
In experiments where benzenesulfonamide was incorporated into polycarbonate blends, significant improvements were observed in tensile strength and thermal resistance. The optimal loading was found to be around 5% by weight, leading to enhanced material durability under stress conditions .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that depend on carbonic anhydrase activity, leading to therapeutic effects in conditions such as glaucoma and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

A key structural analog is N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 1020665-73-9, ). While both compounds share a benzenesulfonamide core, the analog replaces chlorine with trifluoromethyl (-CF₃) groups and introduces additional stereochemical complexity. The dimethylamino and thioxomethyl groups in the analog further enhance hydrogen-bonding capacity compared to the simpler cyclohexyl-methoxy substituent in the target compound .

Thermodynamic and Physicochemical Properties

Computational studies on related sulfonamides (e.g., polynitropyridine derivatives in ) suggest that substituent positioning significantly impacts molecular volume and stability. For instance, nitro groups in the 2,6-positions of pyridine shorten C–N bond lengths due to resonance effects, whereas methoxy groups in benzenesulfonamides may reduce density by increasing molecular volume.

Data Table: Key Structural and Hypothetical Properties

Property Target Compound Trifluoromethyl Analog (CAS 1020665-73-9) Nitropyridine Derivative (Reference)
Molecular Formula C₂₀H₂₀Cl₂N₂O₃S C₃₁H₃₄F₆N₄O₂S₂ C₅H₂N₅O₈ (e.g., 3,5-diamino-2,4,6-trinitropyridine)
Molecular Weight (g/mol) ~455.36 672.75 ~283.20
Key Substituents 3,5-dichloro, 3-methoxy 3,5-bis(trifluoromethyl), dimethylamino 2,4,6-trinitro, 3,5-diamino
Electron Effects Mixed (EW: Cl, ED: OMe) Strong EW (-CF₃) Strong EW (-NO₂)
Estimated Density (g/cm³) 1.3–1.5 1.6–1.8 2.2
Hypothetical Bioactivity Moderate kinase inhibition High selectivity, metabolic stability Explosive properties

Biological Activity

Benzenesulfonamide, particularly the derivative N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- , has garnered attention in pharmacological research due to its potential biological activity. This article delves into the compound's biological effects, focusing on cardiovascular implications, anti-inflammatory properties, and antimicrobial activity, supported by recent studies and evaluations.

Cardiovascular Effects

Recent research has explored the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. The study aimed to assess how these compounds influence perfusion pressure and coronary resistance . The findings indicated that certain derivatives significantly reduced perfusion pressure and coronary resistance compared to control conditions.

Experimental Design

The study utilized various compounds, including the primary benzenesulfonamide and its derivatives, administered at a dose of 0.001 nM. The experimental design is summarized in Table 1.

GroupCompound NameDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

The results demonstrated that 4-(2-aminoethyl)-benzenesulfonamide was particularly effective in lowering coronary resistance (p = 0.05) compared to other derivatives and control conditions .

Mechanistic Insights

Docking studies suggested that some benzenesulfonamide derivatives could interact with calcium channels, potentially leading to decreased vascular resistance and perfusion pressure through ligand-channel complex formation . This interaction highlights the importance of structural modifications in enhancing biological activity.

Anti-inflammatory Activity

Benzenesulfonamides have also been evaluated for their anti-inflammatory properties . A study demonstrated that specific derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with effectiveness measured at various time intervals:

  • Compound 4a : Inhibition rates of 94.69% , 89.66% , and 87.83% at 1, 2, and 3 hours post-administration respectively.
  • Compound 4c : Similar inhibition rates were observed.

These results indicate a promising potential for benzenesulfonamides as anti-inflammatory agents .

Antimicrobial Activity

In addition to cardiovascular and anti-inflammatory effects, benzenesulfonamides have shown notable antimicrobial activity against various pathogens:

  • Compound 4d exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
  • Compound 4h demonstrated an MIC of 6.63 mg/mL against S. aureus.
  • Compound 4a was most active against multiple strains with MIC values of 6.67 mg/mL and 6.45 mg/mL .

These findings underscore the versatility of benzenesulfonamide derivatives in combating microbial infections .

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